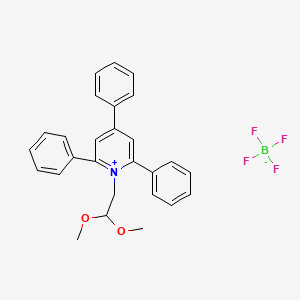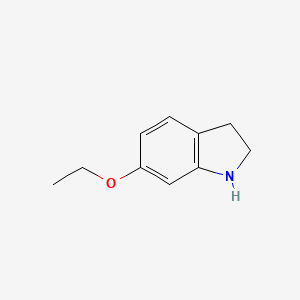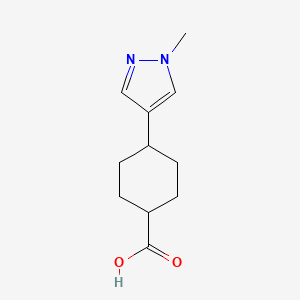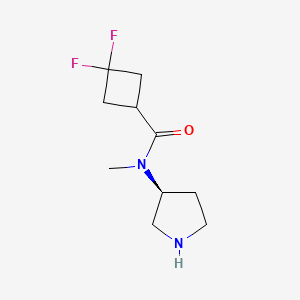
(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclobutane ring substituted with difluoro groups and a pyrrolidinyl moiety, making it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Pyrrolidinyl Moiety: This step involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced.
N-Methylation: The final step involves methylation of the nitrogen atom using methyl iodide or similar methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-ethyl-1-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide
- 1-benzyl-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)cyclobutane-1-carboxamide
Uniqueness
(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
分子式 |
C10H16F2N2O |
|---|---|
分子量 |
218.24 g/mol |
IUPAC名 |
3,3-difluoro-N-methyl-N-[(3S)-pyrrolidin-3-yl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C10H16F2N2O/c1-14(8-2-3-13-6-8)9(15)7-4-10(11,12)5-7/h7-8,13H,2-6H2,1H3/t8-/m0/s1 |
InChIキー |
UZIXJJXSHTVJSH-QMMMGPOBSA-N |
異性体SMILES |
CN([C@H]1CCNC1)C(=O)C2CC(C2)(F)F |
正規SMILES |
CN(C1CCNC1)C(=O)C2CC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



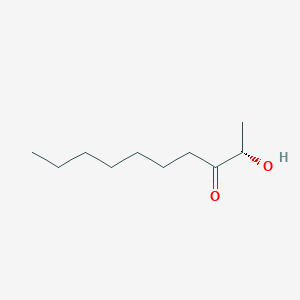
![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)
![5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13340094.png)
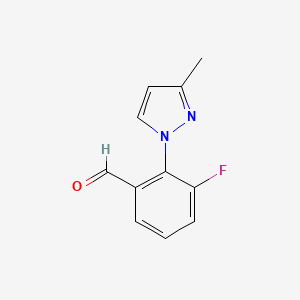
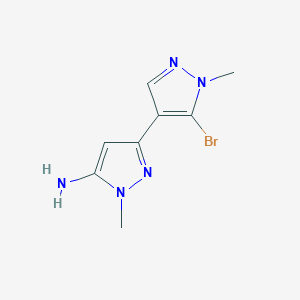
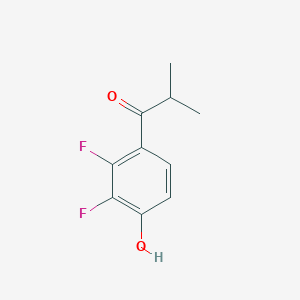
![tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13340125.png)
